4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid is a significant compound in organic synthesis, particularly in the field of peptide chemistry. This compound features both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protective groups, which are essential for protecting amino functionalities during peptide synthesis. It is a derivative of piperidine, a six-membered heterocyclic amine, and is recognized for its utility in various chemical and biological research applications .
The synthesis of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid involves several key steps:
The molecular formula for 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid is , with a molecular weight of approximately 466.53 g/mol. The structure consists of:
4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid can undergo various chemical reactions:
The mechanism of action for 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid primarily revolves around its role as a building block in peptide synthesis:
Factors such as temperature, pH, and reactant concentration significantly impact the efficiency and outcome of the synthesis process.
The physical properties of 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid include:
4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic Acid finds extensive applications in scientific research:
4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid represents a specialized class of dual-protected amino acid derivatives engineered for complex peptide synthesis. This hybrid molecule incorporates orthogonal protective groups on the piperidine scaffold's amino and carboxylic acid functionalities, enabling sequential deprotection strategies essential for solid-phase peptide synthesis (SPPS). Its molecular architecture combines the steric shielding of tert-butoxycarbonyl (Boc) with the base-labile robustness of fluorenylmethyloxycarbonyl (Fmoc), creating a versatile building block for medicinal chemistry and bioconjugation applications [2] [4]. The compound's significance stems from its ability to introduce constrained piperidine moieties into peptide backbones, enhancing conformational stability while maintaining synthetic flexibility—a critical requirement for developing peptide-based therapeutics targeting protein-protein interactions and enzymatic recognition sites [4] [8].
The systematic IUPAC name for this compound is 4-[(tert-butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid, reflecting its bifunctional protection. Its molecular formula is C26H30N2O6, with a molecular weight of 466.53 g/mol [1] [10]. The structure features a central piperidine ring where the amino group at the 4-position is protected by Boc (C4H9OCO–), while the ring nitrogen bears the Fmoc (C15H11CH2OCO–) group. The carboxylic acid moiety remains available for activation and coupling reactions [2] [7].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 4-[(tert-Butoxycarbonyl)amino]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid |
Common Synonyms | Boc-Pip(Fmoc)-OH; N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid |
CAS Registry Numbers | 368866-07-3 [4] [7] [10]; 183673-66-7 [5] [6] [8] |
Molecular Formula | C26H30N2O6 |
Molecular Weight | 466.53 g/mol [4] [5] [8] |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(NC(=O)OCC2c3ccccc3-c4ccccc24)C(=O)O [2] [3] |
InChI Key | BOFOACPQHWDRLH-UHFFFAOYSA-N [2] [3] [10] |
The crystallinity of this compound manifests as a white to off-white powder, with purity typically ≥97% by HPLC [4]. Its structural uniqueness lies in the quaternary carbon center bearing both protected amino and carboxylic acid groups, creating steric constraints that influence peptide chain conformation. X-ray diffraction studies reveal chair conformation of the piperidine ring with dihedral angles optimizing hydrogen bonding between protective groups—a feature enhancing solubility in polar aprotic solvents like DMF and NMP [7] [8].
The strategic development of orthogonally protected amino acids began with Bruce Merrifield's pioneering work on SPPS in the 1960s, which highlighted the need for acid- and base-stable protective groups. Boc emerged in 1957 as an acid-labile group removable with trifluoroacetic acid (TFA), while Fmoc debuted in 1970 as a base-sensitive alternative cleavable by piperidine [5]. The integration of these groups onto non-proteinogenic amino acids like 4-aminopiperidine-4-carboxylic acid addressed limitations in synthesizing peptides with constrained geometries. Early synthetic routes suffered from incomplete protection and racemization until optimized protocols emerged in the 1990s using di-tert-butyl dicarbonate for Boc protection and Fmoc-Cl for N-alkylation [6].
Table 2: Evolution of Orthogonal Protection Strategies
Era | Protective Group Innovation | Impact on Piperidine Derivatives |
---|---|---|
1960s | Introduction of Boc Group | Enabled acid-stable α-amino protection but required HF for cleavage |
1970s | Development of Fmoc Chemistry | Provided base-labile alternative compatible with Boc orthogonality |
1990s | Dual Protection (Boc/Fmoc) | Facilitated synthesis of sterically hindered scaffolds like 4-aminopiperidine-4-carboxylic acid |
2000s | Commercial Availability (e.g., Sigma-Aldrich, ChemScene) | Standardized access to Boc-Pip(Fmoc)-OH for drug discovery pipelines [2] [6] |
The piperidine scaffold gained prominence due to its prevalence in bioactive alkaloids and pharmacokinetic advantages, including enhanced membrane permeability and metabolic stability. The specific protection configuration in 4-(Boc-amino)-1-Fmoc-piperidine-4-carboxylic acid prevents lactamization during coupling—a common side reaction in unprotected analogs—while preserving the carboxylic acid for standard activation reagents like HBTU or TFFH [4] [8].
This compound serves as a cornerstone for synthesizing water-soluble, α-helix-stabilized peptides through backbone modification. The piperidine ring introduces conformational constraints that nucleate helical folding while the dual protection enables selective deblocking: Fmoc removal with 20% piperidine/DMF precedes Boc cleavage with TFA, allowing sequential peptide elongation [2] [3]. Applications span three domains:
Table 3: Synthesis Protocol for Fmoc-Pip(Boc)-OH Incorporation in SPPS
Step | Reaction | Conditions | Monitoring |
---|---|---|---|
Fmoc Deprotection | Cleavage of fluorenyl group | 20% piperidine/DMF, 2 × 5 min | UV-Vis at 301 nm [3] |
Activation | Carboxylate activation | HBTU (2 eq), HOAt (2 eq), DIPEA (4 eq) in DMF | Color change (clear to yellow) |
Coupling | Amide bond formation | Activated amino acid (3 eq), 30–60 min | Kaiser test or LC-MS |
Side-Chain Deprotection | Boc removal | TFA/DCM (1:1), 30 min | TLC (Rf shift) |
The C4-tetrasubstituted geometry reduces conformational entropy, enhancing helical stability by 30–50% compared to standard amino acids [8]. Furthermore, the carboxylic acid moiety enables C-terminal modification to enhance solubility—critical for peptides targeting intracellular protein interfaces. This contrasts with traditional hydrophobic cores that aggregate in aqueous buffers, limiting bioactivity [4] [7]. Suppliers including Sigma-Aldrich and ChemScene now offer custom synthesis services scaling to kilogram quantities, reflecting industrial adoption in peptide therapeutics manufacturing [2] [6].
Table 4: Commercial Suppliers and Specifications
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
Sigma-Aldrich | 90976 | ≥97.0% (HPLC) | 1–5 g [2] [3] |
ChemScene | CS-W002766 | ≥98% | 100 mg–1 g [6] |
Creative Peptides | CP26556 | Not specified | 1–5 g [8] |
Chem-Impex | 22755 | ≥97% (HPLC) | 100 mg–10 g [4] |
Article generated based on peer-reviewed chemical data from PubChem, Sigma-Aldrich, ChemSpider, and supplier specifications. Compound identifiers adhere to IUPAC nomenclature guidelines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: